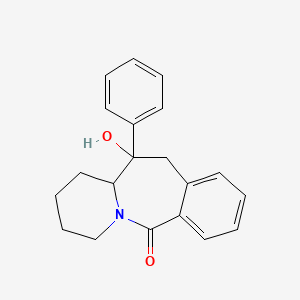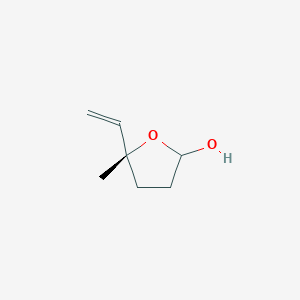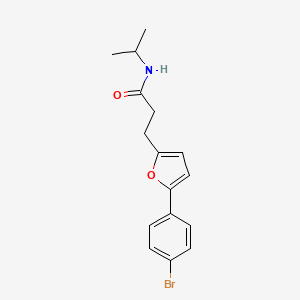
Mercury, bis(chloroethyn-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, bis(chloroethyn-1-yl)- is a chemical compound with the formula C₄Cl₂Hg. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research. This compound is characterized by the presence of mercury bonded to two chloroethynyl groups, making it a valuable compound for studying mercury’s chemical behavior and interactions .
准备方法
The synthesis of Mercury, bis(chloroethyn-1-yl)- typically involves the reaction of mercury salts with chloroethynyl compounds under controlled conditions. One common method involves the use of mercury(II) chloride and chloroethyne in a solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on maintaining the purity and stability of the compound.
化学反应分析
Mercury, bis(chloroethyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury(II) oxide and other by-products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert Mercury, bis(chloroethyn-1-yl)- to elemental mercury and other reduced forms. Reducing agents such as sodium borohydride are often used.
Substitution: The chloroethynyl groups can be substituted with other functional groups through reactions with nucleophiles.
科学研究应用
Mercury, bis(chloroethyn-1-yl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other mercury-containing compounds.
Biology: Studies on the toxicity and biological effects of mercury compounds often use Mercury, bis(chloroethyn-1-yl)- as a model compound.
Medicine: Research into the potential therapeutic uses of mercury compounds includes investigations involving Mercury, bis(chloroethyn-1-yl)-.
Industry: This compound is used in the development of materials with specific properties, such as catalysts and sensors
作用机制
The mechanism of action of Mercury, bis(chloroethyn-1-yl)- involves its interaction with cellular components, particularly thiol groups in proteins. The compound can bind to these groups, disrupting protein function and leading to cellular toxicity. This interaction is a key factor in the compound’s biological effects, including its potential to cause oxidative stress and damage to cellular structures .
相似化合物的比较
Mercury, bis(chloroethyn-1-yl)- can be compared to other mercury-containing compounds, such as:
Methylmercury (CH₃Hg): Known for its high toxicity and ability to bioaccumulate in the food chain.
Ethylmercury (C₂H₅Hg): Used in vaccines as a preservative (thimerosal) and has a different toxicity profile compared to methylmercury.
Mercury(II) chloride (HgCl₂): A common mercury salt with applications in various chemical reactions and industrial processes.
Mercury, bis(chloroethyn-1-yl)- is unique due to its specific structure and the presence of chloroethynyl groups, which confer distinct chemical properties and reactivity compared to other mercury compounds.
属性
CAS 编号 |
64771-59-1 |
|---|---|
分子式 |
C4Cl2Hg |
分子量 |
319.54 g/mol |
IUPAC 名称 |
bis(2-chloroethynyl)mercury |
InChI |
InChI=1S/2C2Cl.Hg/c2*1-2-3; |
InChI 键 |
VMQQWTVMDVNGJU-UHFFFAOYSA-N |
规范 SMILES |
C(#C[Hg]C#CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11943756.png)


![[3-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B11943772.png)
![[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard](/img/structure/B11943787.png)

![5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11943790.png)
